
2-Fluoro-1,1,1-trimethoxyethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1,1,1-trimethoxyethane is an organic compound with the molecular formula C5H11FO3 It is a derivative of ethane, where one hydrogen atom is replaced by a fluorine atom and three hydrogen atoms are replaced by methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,1,1-trimethoxyethane can be achieved through several methods. One common approach involves the reaction of 2-fluoroethanol with trimethyl orthoformate in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-Fluoroethanol} + \text{Trimethyl orthoformate} \rightarrow \text{this compound} + \text{Methanol} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yield and purity, often involving temperatures around 50-70°C and the use of a strong acid catalyst such as sulfuric acid.
化学反応の分析
Types of Reactions: 2-Fluoro-1,1,1-trimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 2-hydroxy-1,1,1-trimethoxyethane.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds under the influence of strong oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can yield 2-fluoroethanol and methanol.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 2-Hydroxy-1,1,1-trimethoxyethane.
Oxidation: Corresponding carbonyl compounds.
Reduction: 2-Fluoroethanol and methanol.
科学的研究の応用
2-Fluoro-1,1,1-trimethoxyethane has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-Fluoro-1,1,1-trimethoxyethane exerts its effects involves the interaction of its fluorine and methoxy groups with various molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors, thereby modulating biological pathways.
類似化合物との比較
2-Chloro-1,1,1-trimethoxyethane: Similar structure but with a chlorine atom instead of fluorine.
1,1,1-Trimethoxyethane: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 2-Fluoro-1,1,1-trimethoxyethane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. This makes it a valuable compound in various chemical and biological applications.
特性
分子式 |
C5H11FO3 |
|---|---|
分子量 |
138.14 g/mol |
IUPAC名 |
2-fluoro-1,1,1-trimethoxyethane |
InChI |
InChI=1S/C5H11FO3/c1-7-5(4-6,8-2)9-3/h4H2,1-3H3 |
InChIキー |
JZYKUOAGKNCVFV-UHFFFAOYSA-N |
正規SMILES |
COC(CF)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12945209.png)
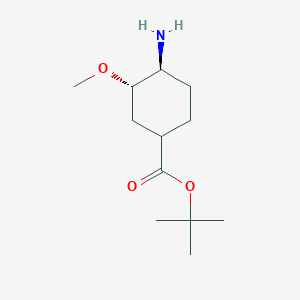
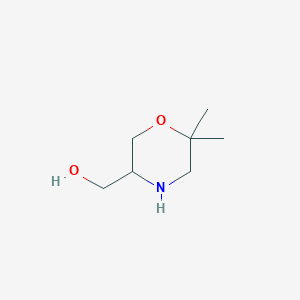
![(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12945230.png)
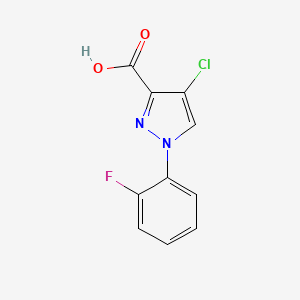
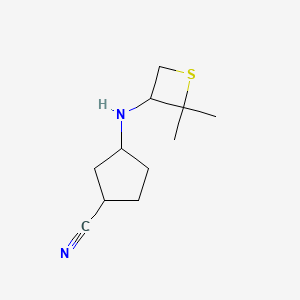
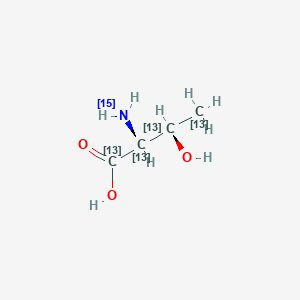
![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)
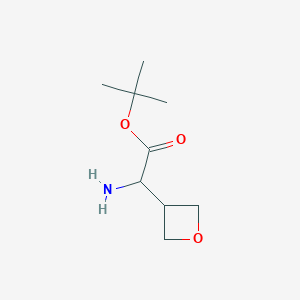
![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)
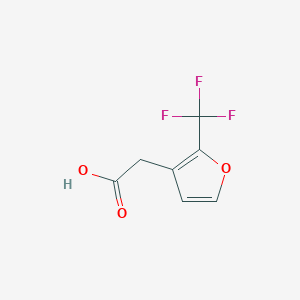

![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)
